B1577188 Palustrin-1c

Palustrin-1c

Cat. No.: B1577188
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Sequence and Basic Properties

Palustrin-1C consists of a specific 27-amino acid sequence: ALSILRGLEKLAKMGIALTNCKATKKC. This peptide belongs to the cationic antimicrobial peptide family and exhibits several distinctive physicochemical characteristics that contribute to its biological activity. The molecular mass of this compound has been determined through electrospray ionization ion-trap mass spectrometry to be approximately 2873.5 Daltons, with more precise calculations indicating a molecular weight of 2875.59 Daltons.

The peptide demonstrates a notably high isoelectric point of 9.9, reflecting its strongly basic nature due to the presence of multiple lysine residues. This high isoelectric point indicates that this compound carries a net positive charge at physiological pH values, which is crucial for its membrane-interactive properties. The net charge of the peptide at neutral pH is +5, contributed by six basic residues and one acidic residue within its sequence.

Structural Organization and Disulfide Bonding

This compound possesses a distinctive structural organization characteristic of the brevinin family of antimicrobial peptides. The peptide contains a cyclic disulfide-bridged heptapeptide domain at its carboxyl-terminal region, specifically between cysteine residues at positions 21 and 27. This disulfide bridge creates a seven-membered ring structure, commonly referred to as the "Rana box," which is a hallmark feature of several antimicrobial peptide families isolated from ranid frogs.

The presence of this disulfide bond significantly influences the peptide's three-dimensional structure and stability. Mass spectrometry analysis has confirmed that the observed molecular mass corresponds closely to the calculated theoretical mass, indicating the absence of additional post-translational modifications such as glycosylation or phosphorylation. The cyclization between cysteine residues 21 and 27 contributes to the peptide's conformational stability and may play a crucial role in its biological activities.

Properties

bioactivity

Antimicrobial

sequence

ALSILRGLEKLAKMGIALTNCKATKKC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Palustrin-1c exhibits notable antimicrobial properties against a range of pathogens. Its mechanism of action typically involves disrupting the membranes of bacteria, leading to cell lysis. The following table summarizes its antimicrobial efficacy compared to other peptides:

Peptide Source Length (aa) MIC (µg/ml) Net Charge
This compoundRana palustris270.185+4
Palustrin-3aRana palustris480.083+5
Brevinin-2PReRana pirica370.135+3
Esculentin-2BRana berlandieri370.135+1

The Minimum Inhibitory Concentration (MIC) values indicate that this compound has a relatively low MIC, suggesting high potency against bacterial strains .

Anticancer Properties

This compound has shown promising anticancer activity, particularly against human gastric cancer cells (SGC-7901). The peptide's effectiveness is attributed to its ability to induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for cancer therapy.

Case Study: Anticancer Activity

In a study conducted by researchers, this compound demonstrated an IC50_{50} value of approximately 0.951 μg/ml against SGC-7901 cells. This level of potency positions it among the most effective anticancer peptides identified to date .

Structural Characteristics

Understanding the structural characteristics of this compound is crucial for elucidating its function:

  • Amino Acid Composition: The peptide consists of 27 amino acids with a net positive charge (+4), which is essential for its interaction with negatively charged microbial membranes.
  • Secondary Structure: Studies utilizing NMR spectroscopy have indicated that this compound adopts an alpha-helical conformation in membrane-mimicking environments, enhancing its biological activity .

Potential Therapeutic Applications

Given its broad-spectrum antimicrobial and anticancer activities, this compound holds potential for various therapeutic applications:

  • Antibiotic Development: As antibiotic resistance becomes increasingly problematic, peptides like this compound can serve as templates for new antimicrobial agents.
  • Cancer Treatment: Further development could lead to formulations that utilize this compound as a standalone treatment or in combination with existing therapies.

Chemical Reactions Analysis

Conformational Analysis by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique used to determine the structure of palustrin-Ca in a solvent mixture of 50:50 trifluoroethanol (TFE) and water . This particular solvent mixture is standard for characterizing peptide structures, as it promotes the formation of secondary structures, including α-helices . Peptides without disulfide bonds are typically unstructured in a pure aqueous solution . The effects of TFE on peptide structures have been studied for approximately 60 years . Two-dimensional NMR spectroscopy was employed to determine the structure of palustrin-Ca . All the 1H chemical shifts identified for palustrin-Ca are detailed in Table 1 . Likewise, all of Palustrin-Ca's intermolecular nOe connectivities are summarized in Figure 3, where the nOe intensity is proportional to the thickness of each line . Multiple dαN(i, i+3), d(i, i+3), dαβ(i, i+4) and dαN(i, i+4) were identified, which are indicative of an α-helical secondary structure .

Molecular Dynamics

Molecular dynamics simulations are used to understand the behavior of Palustrin-Ca in environments mimicking biological membranes .

2.1 Simulation in SDS Micelles
A molecular dynamics simulation of palustrin Ca's medoid structure in an SDS micelle was conducted to characterise its behaviour in the prokaryotic membrane-mimetic environment . In the course of the simulation, the peptide translocated from its initial position aligned with the micelle's centre of mass, to the micelle's surface-water boundary, where it adopted a position parallel to the micelle surface (Figure 7) . The peptide's amphiphilicity is clearly apparent; its hydrophobic residues remain closely associated with the micellar interior, while the hydrophilic residues are in contact with the aqueous solvent and the micelle's anionic sulfate headgroups . This configuration is quite energetically favourable .

Chemical Reactions

3.1 Synthesis
A synthesis reaction was observed at 15°C using room temperature vinegar . The damp steel wool became darker and slightly warmer compared to the dry steel wool . The damp steel wool with vinegar heated up to 30°C and turned brownish, indicating a synthesis reaction .

3.2 Decomposition
When yeast and H2O2 were combined, bubbling occurred, indicating a decomposition reaction . A small pop was produced when both glowing and flaming splints were added, suggesting the presence of both hydrogen and oxygen gases .

3.3 Single-Replacement
Upon placing a tube in a beaker of water, bubbling started, producing a gas, likely hydrogen gas . After placing a flaming splint, a small pop sound was produced, and the mixture became foggy .

3.4 Double-Replacement
Mixing vinegar and baking soda resulted in many bubbles, indicating a double-replacement reaction . Inserting a glowing stick produced a small popping noise, indicating oxygen presence, but a flaming splint showed no reaction, suggesting no hydrogen gas production .

3.5 Combustion
The gas collected from a flame had no color . Pouring gases created by vinegar over a candle extinguished the flame, demonstrating a combustion reaction .

3.6 Precipitation
Mixing vinegar with baking soda created carbon dioxide gas in the form of bubbles . The gas traveled from the tube to limewater, initially clear, which then turned foggy white as time passed due to CO2 exposure, indicating a precipitation reaction .

Implications for Catalysis

Electrostatic environment influences catalytic reactions . Changes in surface potential can significantly impact the rates of catalyzed reactions . Traditionally, surface catalysis considers the chemical binding energy of molecules to active sites, but new findings suggest the electrostatic environment is equally important in defining the reaction rate . A new technique using a little electricity can boost the efficiency of some key chemical processing . The findings could lead to more efficient chemical material production, with orders of magnitude changes in rate with very little energy input .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1 summarizes key structural and functional attributes of Palustrin-1c and related insulinotropic peptides (IPs).

Table 1: Comparative Profile of this compound and Selected Insulinotropic Peptides

Compound Source Organism Amino Acid Length Molecular Weight (Da) Insulin Release Fold Increase (vs. Control) Mechanism of Action Therapeutic Potential
This compound Rana palustris 27 2873.5 1.5–2.8 Not fully elucidated Type 2 diabetes
Brevinin-1 Rana spp. ~24–34 ~2500–3500 Concentration-dependent Antimicrobial; insulinotropic Diabetes, infections
Phylloseptin-L2 Phyllomedusa spp. ~20 ~2000–2200 2.0–3.5 Ca²⁺-independent β-cell dysfunction
Alyteserin-2a Alytes obstetricans 23 ~2500 3.0–4.0 Membrane depolarization; Ca²⁺-dependent Insulin resistance
Hymenochirin-1B Hymenochirus spp. 20 ~2100 2.5–3.5 KATP channel-independent Glucose intolerance
Plasticin-L1 Leptodactylus spp. 18 ~1900 2.0–3.0 KATP channel-independent β-cell preservation

Key Findings and Contrasts

Structural Diversity: this compound is longer (27 residues) compared to shorter peptides like Plasticin-L1 (18 residues) and Hymenochirin-1B (20 residues). Its homology with brevinin-1 suggests evolutionary conservation of antimicrobial-insulinotropic dual functionality in Rana species .

In contrast, Alyteserin-2a relies on membrane depolarization and intracellular Ca²⁺ elevation, while Plasticin-L1 and Hymenochirin-1B bypass KATP channels, indicating divergent pathways to insulin secretion .

Efficacy: this compound’s insulinotropic activity (1.5–2.8-fold) is moderate compared to Alyteserin-2a (3.0–4.0-fold) but operates at lower concentrations (nanomolar range), suggesting higher potency per molar unit .

Therapeutic Scope : Unlike brevinin-1, which may address comorbid infections in diabetes, this compound’s lack of cytotoxicity positions it as a safer candidate for sustained β-cell stimulation .

Q & A

Q. What experimental techniques are recommended for the structural elucidation of Palustrin-1c?

To determine the secondary structure of this compound, researchers should employ a combination of circular dichroism (CD) spectroscopy for α-helical/β-sheet quantification and molecular dynamics (MD) simulations to model folding patterns. Mass spectrometry (e.g., MALDI-TOF) is critical for verifying molecular weight and purity. For tertiary structure analysis, nuclear magnetic resonance (NMR) spectroscopy or cryo-electron microscopy (cryo-EM) can resolve atomic-level details. Ensure reproducibility by documenting solvent conditions, temperature, and instrument calibration in line with guidelines for experimental rigor .

Q. What protocols are optimal for synthesizing this compound in vitro?

Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is widely adopted. Post-synthesis, reverse-phase HPLC with a C18 column ensures purification, while LC-MS validates sequence integrity. For large-scale production, consider microwave-assisted synthesis to enhance yield. Always report reaction conditions (e.g., coupling agents, resin type) and characterize intermediates via FTIR and elemental analysis, adhering to standards for synthetic reproducibility .

Q. How should researchers standardize bioactivity assays for this compound?

Use a tiered approach:

  • In vitro antimicrobial activity: Follow CLSI guidelines for minimum inhibitory concentration (MIC) assays, specifying bacterial strains (e.g., Gram-negative vs. Gram-positive) and growth media.
  • Hemolytic activity: Employ fresh erythrocyte suspensions with controlled pH and osmolarity.
  • Data normalization: Include positive (e.g., polymyxin B) and negative controls. Document statistical methods (e.g., ANOVA with post-hoc tests) to ensure comparability across studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity be resolved?

Discrepancies often arise from assay variability (e.g., cell line selection, exposure time, or endotoxin contamination). Address this by:

  • Validating cell viability via multiple methods (MTT, LDH release, and live/dead staining).
  • Testing endotoxin levels using the Limulus amebocyte lysate (LAL) assay.
  • Performing dose-response curves across physiologically relevant concentrations. Cross-reference findings with transcriptomic/proteomic data to identify mechanistic pathways (e.g., membrane disruption vs. apoptosis) .

Q. What strategies improve the stability of this compound in physiological environments?

To enhance serum stability:

  • Modify peptide termini (e.g., acetylation or amidation) or incorporate D-amino acids.
  • Use lipidic or polymeric nanoparticles for encapsulation.
  • Monitor degradation via HPLC-MS over time in simulated body fluids (SBF). Comparative studies with analogs (e.g., Palustrin-1a) can clarify structure-stability relationships .

Q. How to design a mechanistic study for this compound’s interaction with microbial membranes?

Employ a multi-technique framework:

  • Surface plasmon resonance (SPR): Quantify binding kinetics to lipid bilayers mimicking bacterial membranes (e.g., POPG/CL mixtures).
  • Fluorescence anisotropy: Track membrane fluidity changes upon peptide insertion.
  • Electron microscopy: Visualize pore formation or membrane disruption. Pair these with molecular docking simulations to predict binding motifs. Ensure alignment with ethical guidelines for biological replicates .

Methodological Guidance

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?

  • Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values.
  • Apply bootstrap resampling to assess confidence intervals for small datasets.
  • For omics data, apply false discovery rate (FDR) correction to mitigate Type I errors. Transparently report outliers and data exclusion criteria to enhance reproducibility .

Q. How to validate the specificity of this compound’s immunomodulatory effects?

  • Perform RNA-seq or qPCR to quantify cytokine expression (e.g., IL-6, TNF-α) in immune cells.
  • Use knockout models (e.g., TLR4⁻/⁻ macrophages) to isolate signaling pathways.
  • Include isothermal titration calorimetry (ITC) to confirm direct binding to putative receptors. Cross-validate findings with independent assays (e.g., ELISA, Western blot) .

Data Reporting and Reproducibility

Q. What metadata is essential for sharing this compound research data?

  • Synthesis: Resin lot, SPPS cycle times, and purification gradients.
  • Assays: Cell passage numbers, microbial strain identifiers (ATCC), and instrument calibration logs.
  • Analysis: Software versions (e.g., PyMol, GraphPad Prism) and raw data repositories (e.g., Zenodo). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite supplementary materials explicitly .

Q. How to address conflicting interpretations of this compound’s role in biofilm inhibition?

Conduct meta-analyses to identify common variables (e.g., peptide concentration, biofilm maturity) across studies. Use confocal microscopy with LIVE/DEAD staining to quantify biofilm viability spatially. Collaborate with independent labs for inter-laboratory validation, adhering to open-science frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.